1-Chloro-4,5-dimethoxy-2-nitrobenzene
Overview
Description
1-Chloro-4,5-dimethoxy-2-nitrobenzene is an organic compound with the molecular formula C8H8ClNO4. It is a derivative of benzene, characterized by the presence of chlorine, methoxy, and nitro functional groups. This compound appears as a pale yellow solid and is primarily used as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4,5-dimethoxy-2-nitrobenzene can be synthesized through the nitration of 1-chloro-4,5-dimethoxybenzene. The nitration process typically involves the use of a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of microreactors. This method allows for precise control over reaction conditions, such as temperature and reactant concentrations, leading to high yields and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4,5-dimethoxy-2-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, where the nitro group can be replaced by other electrophiles.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 1-Chloro-4,5-dimethoxy-2-aminobenzene.
Oxidation: 1-Chloro-4,5-dimethoxy-2-carboxybenzene.
Scientific Research Applications
1-Chloro-4,5-dimethoxy-2-nitrobenzene is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving nitroaromatic compounds.
Medicine: Potential use in the development of pharmaceutical compounds due to its structural features.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-chloro-4,5-dimethoxy-2-nitrobenzene exerts its effects involves its ability to undergo electrophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, deactivates the benzene ring towards further electrophilic attack, while the methoxy groups, being electron-donating, activate the ring. This interplay of electron-donating and electron-withdrawing effects influences the reactivity and selectivity of the compound in various chemical reactions .
Comparison with Similar Compounds
1-Chloro-2,5-dimethoxy-4-nitrobenzene: Similar in structure but with different positions of the substituents.
1-Chloro-4,5-dimethyl-2-nitrobenzene: Similar but with methyl groups instead of methoxy groups.
Uniqueness: 1-Chloro-4,5-dimethoxy-2-nitrobenzene is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity patterns and applications in organic synthesis compared to its analogs .
Properties
IUPAC Name |
1-chloro-4,5-dimethoxy-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4/c1-13-7-3-5(9)6(10(11)12)4-8(7)14-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPADFRBFGBIDQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10488592 | |
Record name | 1-Chloro-4,5-dimethoxy-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10488592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3899-65-8 | |
Record name | 1-Chloro-4,5-dimethoxy-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10488592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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